molecular formula C21H21NO6 B5204709 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5204709
M. Wt: 383.4 g/mol
InChI Key: JPUWFNOMOXSLCA-UHFFFAOYSA-N
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Description

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butyl group: This step involves the alkylation of the chromen-2-one core using butyl halides in the presence of a base.

    Attachment of the methoxy and nitrophenyl groups: This can be done through nucleophilic substitution reactions using methoxy and nitrophenyl derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can further undergo various transformations.

    Substitution: The methoxy and nitrophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the chromen-2-one core can interact with various enzymes and receptors. These interactions can modulate cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYLCHROMEN-2-ONE: This compound has a similar structure but with an additional methyl group, which can alter its chemical and biological properties.

    4-BUTYL-7-[(4-NITROPHENYL)METHOXY]CHROMEN-2-ONE: This compound differs in the position of the nitro group, which can affect its reactivity and interactions with biological targets.

Uniqueness

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-butyl-7-[(2-methoxy-5-nitrophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-3-4-5-14-11-21(23)28-20-12-17(7-8-18(14)20)27-13-15-10-16(22(24)25)6-9-19(15)26-2/h6-12H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUWFNOMOXSLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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